SCH 23390 Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SCH 23390 is a synthetic compound that acts as a selective antagonist of the dopamine D1-like receptor . It is also known as halobenzazepine . The compound has been studied extensively in various experimental animal models . It has a more prolonged duration of action in primates in vivo and a lower rate of in vitro glucuronidation by microsomes from squirrel monkey liver .

Synthesis Analysis

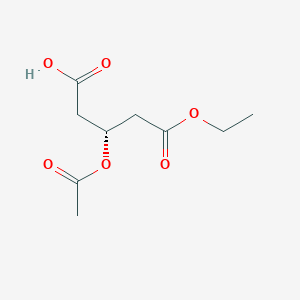

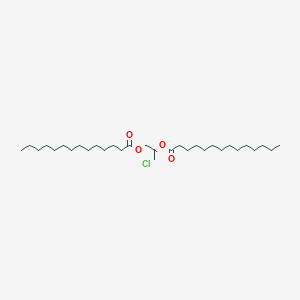

Glucuronidation of SCH 23390, a selective D1 antagonist, was studied in vitro using rat liver microsomes . Methods to separate SCH 23390 glucuronide from SCH 23390 were developed which utilized either HPLC techniques or solvent extraction of SCH 23390 with 3-heptanone .

Molecular Structure Analysis

The molecular structure of SCH 23390 is represented by the formula C17H18ClNO . The IUPAC name for SCH 23390 is (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol .

Chemical Reactions Analysis

The rates of glucuronide formation (Vmax) for SCH 39166 were much lower than those of SCH 23390, yet the KM values were similar . Marked inhibition of SCH 39166 glucuronidation by SCH 23390 and its pharmacologically inactive stereoisomer, SCH 23388, was observed .

Physical And Chemical Properties Analysis

SCH 23390 is a solid substance . It has a molar mass of 287.78 g/mol . The compound is stable if stored as directed and should be protected from light and heat .

作用机制

SCH 23390 acts as a selective antagonist of the dopamine D1-like receptor . It has been reported that systemic activation of D1 receptors promotes emergence from isoflurane-induced unconsciousness, suggesting that the central dopaminergic system is involved in the process of recovering from general anesthesia .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390, which is a dopamine D1 receptor antagonist. The glucuronidation reaction is typically carried out using UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "SCH 23390", "UDP-glucuronic acid" ], "Reaction": [ "SCH 23390 is dissolved in a suitable solvent, such as methanol or acetonitrile.", "UDP-glucuronic acid is added to the solution.", "The reaction mixture is incubated at a suitable temperature, typically between 30-40°C.", "The reaction progress is monitored using analytical techniques, such as HPLC or LC-MS.", "Once the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |

CAS 编号 |

138584-32-4 |

产品名称 |

SCH 23390 Glucuronide |

分子式 |

C₂₃H₂₆ClNO₇ |

分子量 |

463.91 |

同义词 |

(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)